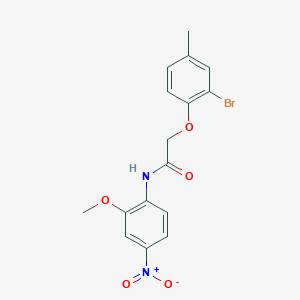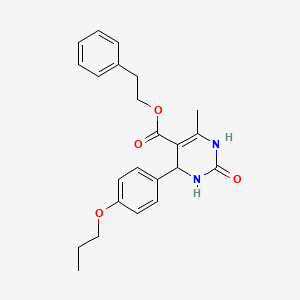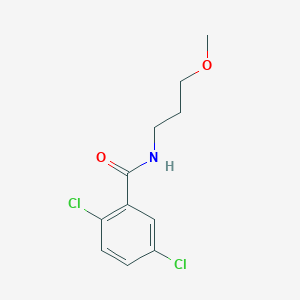![molecular formula C13H17Cl2NO B4982685 2,4-dichloro-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4982685.png)
2,4-dichloro-6-[(3-methyl-1-piperidinyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-6-[(3-methyl-1-piperidinyl)methyl]phenol, commonly known as triclosan, is an antimicrobial agent that has been widely used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household products, such as cleaning agents and plastics. Triclosan has been the subject of extensive scientific research due to its potential impact on human health and the environment.
作用機序
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is essential for the synthesis of fatty acids in bacteria. This inhibition leads to the disruption of bacterial cell membranes and ultimately results in cell death.
Biochemical and Physiological Effects:
Triclosan has been found to have a number of biochemical and physiological effects on both bacteria and human cells. In bacteria, triclosan has been shown to alter the expression of genes involved in fatty acid synthesis, as well as to induce the formation of persister cells, which are highly resistant to antibiotics. In human cells, triclosan has been found to interfere with hormone signaling pathways and to have potential endocrine-disrupting effects.
実験室実験の利点と制限
Triclosan has been widely used as a laboratory tool to study bacterial physiology and to screen for potential antimicrobial compounds. Its advantages include its broad-spectrum antimicrobial activity and its ability to inhibit the growth of both gram-positive and gram-negative bacteria. However, triclosan has also been found to have limitations, such as its potential to induce the formation of persister cells and its potential to interfere with the results of certain assays.
将来の方向性
There are several areas of future research related to triclosan. One area of interest is the development of new antimicrobial compounds that target the same enzyme as triclosan but with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential health and environmental impacts of triclosan and other antimicrobial agents, including their effects on microbial communities and their potential to promote antibiotic resistance. Finally, there is a need for further research into the mechanisms of action of triclosan and its effects on human cells.
合成法
Triclosan is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with formaldehyde and the subsequent reaction of the resulting intermediate with 3-methyl-1-piperidinecarboxylic acid. The final product is purified through recrystallization.
科学的研究の応用
Triclosan has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been investigated for its potential use in medical devices, such as catheters and wound dressings, to prevent infections.
特性
IUPAC Name |
2,4-dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-9-3-2-4-16(7-9)8-10-5-11(14)6-12(15)13(10)17/h5-6,9,17H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISPVDIVGKGSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4982615.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B4982622.png)

![4-[(4-methyl-1-piperazinyl)carbonyl]phenyl 1-piperidinesulfinate](/img/structure/B4982629.png)
![5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982636.png)
![2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4982640.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4982647.png)
![dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982657.png)


![methyl 4-oxo-4-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]butanoate](/img/structure/B4982688.png)
![3-(2-chlorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4982714.png)